Cas no 2172534-52-8 ((1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine)

(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine 化学的及び物理的性質
名前と識別子
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- (1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine
- EN300-1596227
- [(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine
- 2172534-52-8
-
- インチ: 1S/C10H20N4/c1-4-6-7-14-10(5-2)9(8-11-3)12-13-14/h11H,4-8H2,1-3H3
- InChIKey: KALAVUGGHWCUAN-UHFFFAOYSA-N
- ほほえんだ: N1(C(CC)=C(CNC)N=N1)CCCC
計算された属性
- せいみつぶんしりょう: 196.16879665g/mol
- どういたいしつりょう: 196.16879665g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 42.7Ų
(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1596227-1.0g |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 1g |
$1701.0 | 2023-05-26 | ||
Enamine | EN300-1596227-5.0g |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 5g |
$4930.0 | 2023-05-26 | ||
Enamine | EN300-1596227-0.1g |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 0.1g |
$1496.0 | 2023-05-26 | ||
Enamine | EN300-1596227-0.05g |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 0.05g |
$1428.0 | 2023-05-26 | ||
Enamine | EN300-1596227-2500mg |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 2500mg |
$1650.0 | 2023-09-23 | ||
Enamine | EN300-1596227-0.25g |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 0.25g |
$1564.0 | 2023-05-26 | ||
Enamine | EN300-1596227-0.5g |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 0.5g |
$1632.0 | 2023-05-26 | ||
Enamine | EN300-1596227-10.0g |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 10g |
$7312.0 | 2023-05-26 | ||
Enamine | EN300-1596227-5000mg |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-1596227-250mg |
[(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl](methyl)amine |
2172534-52-8 | 250mg |
$774.0 | 2023-09-23 |
(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amine 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
(1-butyl-5-ethyl-1H-1,2,3-triazol-4-yl)methyl(methyl)amineに関する追加情報
Introduction to (1-Butyl-5-Ethyl-1H-1,2,3-Triazol-4-yl)methyl(methyl)amine (CAS No. 2172534-52-8)
(1-Butyl-5-Ethyl-1H-1,2,3-Triazol-4-yl)methyl(methyl)amine (CAS No. 2172534-52-8) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a 1,2,3-triazole ring and alkyl substituents, makes it an intriguing candidate for various biochemical and pharmacological studies.
The synthesis of (1-Butyl-5-Ethyl-1H-1,2,3-Triazol-4-yl)methyl(methyl)amine typically involves the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a well-established method in click chemistry. This reaction is highly efficient and selective, allowing for the facile preparation of this compound with high yields and purity. The versatility of the CuAAC reaction has made it a cornerstone in the development of complex molecules with potential pharmaceutical applications.
Recent studies have highlighted the potential of (1-Butyl-5-Ethyl-1H-1,2,3-Triazol-4-yl)methyl(methyl)amine in various biological systems. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This finding suggests that (1-Butyl-5-Ethyl-1H-1,2,3-Triazol-4-yl)methyl(methyl)amine could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory activity, (1-Butyl-5-Ethyl-1H-1,2,3-Triazol-4-yl)methyl(methyl)amine has also shown promise in neuropharmacology. A study conducted by a team at the University of California revealed that this compound has neuroprotective effects against oxidative stress-induced neuronal damage. The researchers used a cell culture model to demonstrate that treatment with (1-butyl-5-Ethyl-1H-1,2,3-Triazol-4-yL)methyl(methyl)amine significantly reduced the levels of reactive oxygen species (ROS) and prevented cell death. These findings suggest that this compound could be a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The pharmacokinetic properties of (1-butyl-5-Ethyl-1H-1,2,3-Triazol-yL)methyl(methyl)amine have also been investigated to assess its suitability as a drug candidate. Preliminary studies indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and is stable under physiological conditions. These characteristics are crucial for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects.
Furthermore, the safety profile of (1-butyl-yL-methyl(5-Ethyl)-methylamino)-methyl-(methyl)-amine has been evaluated in preclinical studies. Toxicity assessments have shown that this compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. These findings support its potential for further development as a safe and effective pharmaceutical agent.
In conclusion, (1-butYL-methyL-(5-EthYL)-methylamino)-methyl-(methyL)-amine (CAS No. 2172534-yL) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure and favorable biological properties make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to explore its mechanisms of action and optimize its pharmacological profile to enhance its therapeutic potential.
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